2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-CYCLOHEPTYLACETAMIDE
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Overview
Description
2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-cycloheptylacetamide is an organic compound that features a chlorophenyl group, a sulfanyl linkage, and a cycloheptylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-cycloheptylacetamide typically involves the following steps:
Formation of the Chlorophenyl Methyl Sulfide Intermediate: This can be achieved by reacting 2-chlorobenzyl chloride with sodium sulfide in an appropriate solvent such as ethanol under reflux conditions.
Acylation Reaction: The intermediate is then reacted with cycloheptylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-cycloheptylacetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure may be useful in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-cycloheptylacetamide involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the sulfanyl linkage can form reversible covalent bonds with thiol groups in enzymes. The cycloheptylacetamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl Methyl Sulfone: This compound shares the chlorophenyl group and sulfanyl linkage but differs in the presence of a sulfone group instead of an acetamide moiety.
2,6-Bis[(2-Chlorophenyl)Methylsulfanyl]Pyrimidin-4-Amine: This compound has a similar sulfanyl linkage but features a pyrimidine ring and two chlorophenyl groups.
Uniqueness
2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-cycloheptylacetamide is unique due to its combination of a cycloheptylacetamide moiety with a chlorophenyl sulfanyl linkage. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-cycloheptylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNOS/c17-15-10-6-5-7-13(15)11-20-12-16(19)18-14-8-3-1-2-4-9-14/h5-7,10,14H,1-4,8-9,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXDURMSDKYTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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